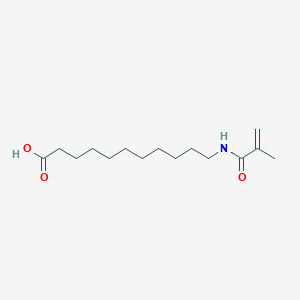
Methyl 2-chloro-3-hydroxypropionate
Übersicht
Beschreibung
Methyl 2-chloro-3-hydroxypropionate is a chemical compound with the empirical formula C4H7ClO3 . It is also known as 2-Chloro-3-hydroxypropionic acid methyl ester . This compound is used for research purposes .
Synthesis Analysis
The synthesis of Methyl 2-chloro-3-hydroxypropionate has been described in several methods. One method involves the reaction of β-Propiolactone with Sodium Methoxide in MeOH . Another method involves the treatment of 3-hydroxypropionitrile with HCl in aqueous MeOH . A novel method based on Claisen salts and formaldehyde in water has also been reported .Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-3-hydroxypropionate is represented by the formula C4H7ClO3 . The molecular weight of this compound is 138.55 g/mol .Physical And Chemical Properties Analysis
Methyl 2-chloro-3-hydroxypropionate is a solid substance with a boiling point of 105-108 °C/20 mmHg . It has a density of 1.319 g/mL at 25 °C . The refractive index is n20/D 1.4536 .Wissenschaftliche Forschungsanwendungen
Bio-Based Platform Chemical
Methyl 2-chloro-3-hydroxypropionate is closely related to 3-hydroxypropionic acid (3-HP), a commercially valuable platform chemical. 3-HP serves as a precursor for several key compounds such as acrylic acid, 1,3-propanediol, and others. It is produced by several microorganisms through a range of metabolic pathways, and metabolic engineering and genetically engineered microorganisms are widely used for research and production (Vidra & Németh, 2017).
Biosynthetic Pathways for Production
Biosynthetic pathways are crucial for the production of 3-HP, an important precursor for novel polymer materials and other derivatives. Establishing a biotechnology route for 3-HP synthesis is a focus area, involving the engineering of microbes to produce this compound efficiently (Jiang, Meng, & Xian, 2009).
Enzymatic Hydrolysis
Methyl 2-chloro-3-hydroxypropionate can be hydrolyzed enzymatically. Enzymes like α-chymotrypsin, lipase, and pig liver esterase have shown R enantioselectivity in the hydrolysis process, with varying degrees of enantiomeric excesses (Chěnevert & D'astous, 1988).
Microbial Production from Glucose or Glycerol
Microbial production of 3-HP from glucose or glycerol has been explored, with an emphasis on improving yield and efficiency. This includes addressing constraints in microbial production and proposing potential solutions (Kumar, Ashok, & Park, 2013).
Synthesis and Degradation Studies
Studies have been conducted on the synthesis and degradation kinetics of methyl 2,2-dimethyl-3-hydroxypropionate, which shares structural similarities with methyl 2-chloro-3-hydroxypropionate. These studies help understand the chemical reactions and mechanisms involved in the formation and breakdown of such compounds (Rotinov et al., 2009).
Application in Bioplastics
3-HP, related to methyl 2-chloro-3-hydroxypropionate, is used in the synthesis of bioplastics. Its polymerized form, such as poly(3-hydroxypropionate), is a potential biodegradable plastic. Research on homopolyesters and copolyesters containing 3-HP monomers highlights the properties and potential applications in bioplastic production (Andreeßen & Steinbüchel, 2010).
Industrial Applications
3-HP, and by extension, its derivatives like methyl 2-chloro-3-hydroxypropionate, are vital for various industrial applications. This includes the production of acrylic acid, 1,3-propanediol, and potentially other derivatives. The compound's versatility in industrial applications is underscored by its role as a precursor in numerous chemical syntheses (Wang, Cui, Sun, Wang, & Chen, 2023).
Genetic and Metabolic Engineering
Recent studies focus on the genetic and metabolic engineering of microorganisms for efficient production of 3-HP. This involves modifying central metabolism in bacteria like Escherichia coli or exploring new microbial hosts for producing 3-HP from various carbon feedstocks (Yang et al., 2017).
Allosteric Modifiers in Medicine
Methyl 2-chloro-3-hydroxypropionate's structure is related to certain allosteric modifiers of hemoglobin, which are studied for their potential in medical applications like treating ischemia or stroke. These studies provide insight into the therapeutic possibilities of structurally similar compounds (Randad et al., 1991).
Safety And Hazards
Methyl 2-chloro-3-hydroxypropionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove the person to fresh air and give artificial respiration if necessary .
Eigenschaften
IUPAC Name |
methyl 2-chloro-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQALYYANAHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377804 | |
| Record name | Methyl 2-chloro-3-hydroxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-hydroxypropionate | |
CAS RN |
98070-39-4 | |
| Record name | Methyl 2-chloro-3-hydroxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloro-3-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Carboxyethyl)sulfanyl]nicotinic acid](/img/structure/B1363653.png)



![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)



![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)
![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)
![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)

